

Catalytic Applications of Ferrous Chloride in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Ferrous chloride

Cat. No.: B1220007

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This document provides detailed application notes and experimental protocols for the use of **ferrous chloride** (FeCl_2) as a catalyst in various organic synthesis reactions. **Ferrous chloride**, an inexpensive and abundant Lewis acid, offers a cost-effective and environmentally friendly alternative to precious metal catalysts. Its utility in promoting a range of transformations, including carbon-carbon bond formation and functional group manipulations, makes it a valuable tool for synthetic chemists.

Application Note 1: α -Alkylation of Ketones with Alcohols

Ferrous chloride catalyzes the α -alkylation of ketones with primary alcohols through a hydrogen-borrowing strategy. This method provides an efficient and atom-economical approach to the synthesis of higher ketones. The reaction proceeds in the absence of expensive ligands, making it a practical choice for large-scale synthesis.

Quantitative Data Summary

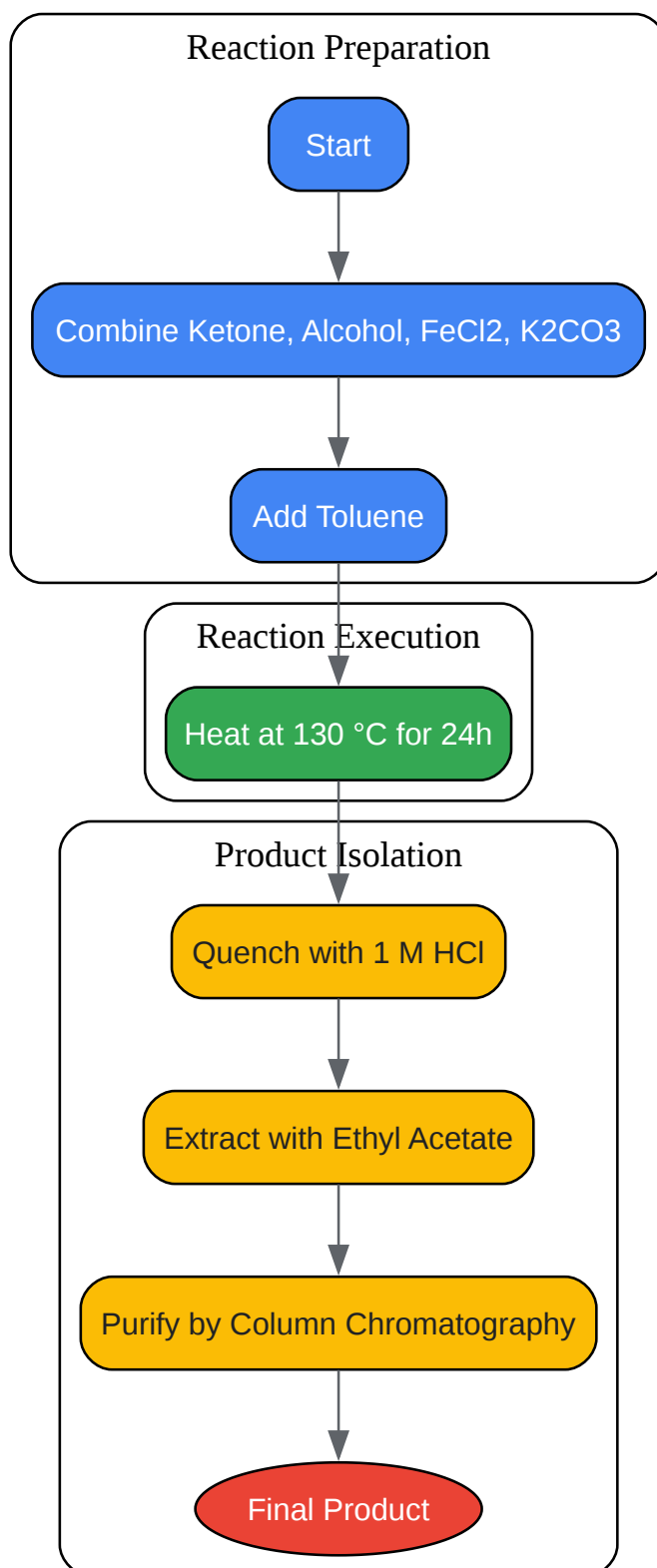
Entry	Ketone	Alcohol	Product	Yield (%)
1	Acetophenone	Benzyl alcohol	1,3-Diphenylpropan-1-one	99
2	4'-Methylacetophenone	Benzyl alcohol	1-(p-tolyl)-3-phenylpropan-1-one	96
3	4'-Methoxyacetophenone	Benzyl alcohol	1-(4-methoxyphenyl)-3-phenylpropan-1-one	91
4	Acetophenone	4-Methylbenzyl alcohol	1-phenyl-3-(p-tolyl)propan-1-one	95
5	Propiophenone	Benzyl alcohol	1,3-Diphenylbutan-1-one	85

Experimental Protocol: General Procedure for α -Alkylation

- **Reaction Setup:** To an oven-dried Schlenk tube, add the ketone (1.0 mmol), alcohol (1.2 mmol), **ferrous chloride** (FeCl_2 , 0.1 mmol, 10 mol%), and potassium carbonate (K_2CO_3 , 0.2 mmol, 20 mol%).
- **Solvent Addition:** Add toluene (2.0 mL) to the tube.
- **Reaction Conditions:** Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
- **Work-up:** After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 10 mL).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α -alkylated ketone.

Logical Workflow



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Caption: Experimental workflow for FeCl₂-catalyzed α -alkylation.

Application Note 2: Decarboxylative Radical Alkylation/Cyclization of Cinnamamides

Ferrous chloride ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$) serves as an effective catalyst for the decarboxylative radical alkylation and subsequent cyclization of cinnamamides.^[1] This reaction provides a straightforward route to synthesize alkylated dihydroquinolinone and pyrrolo[1,2-a]indole derivatives with high diastereoselectivity.^[1] The use of easily accessible peresters or peroxides as alkylating agents makes this an attractive and environmentally benign method.^[1]

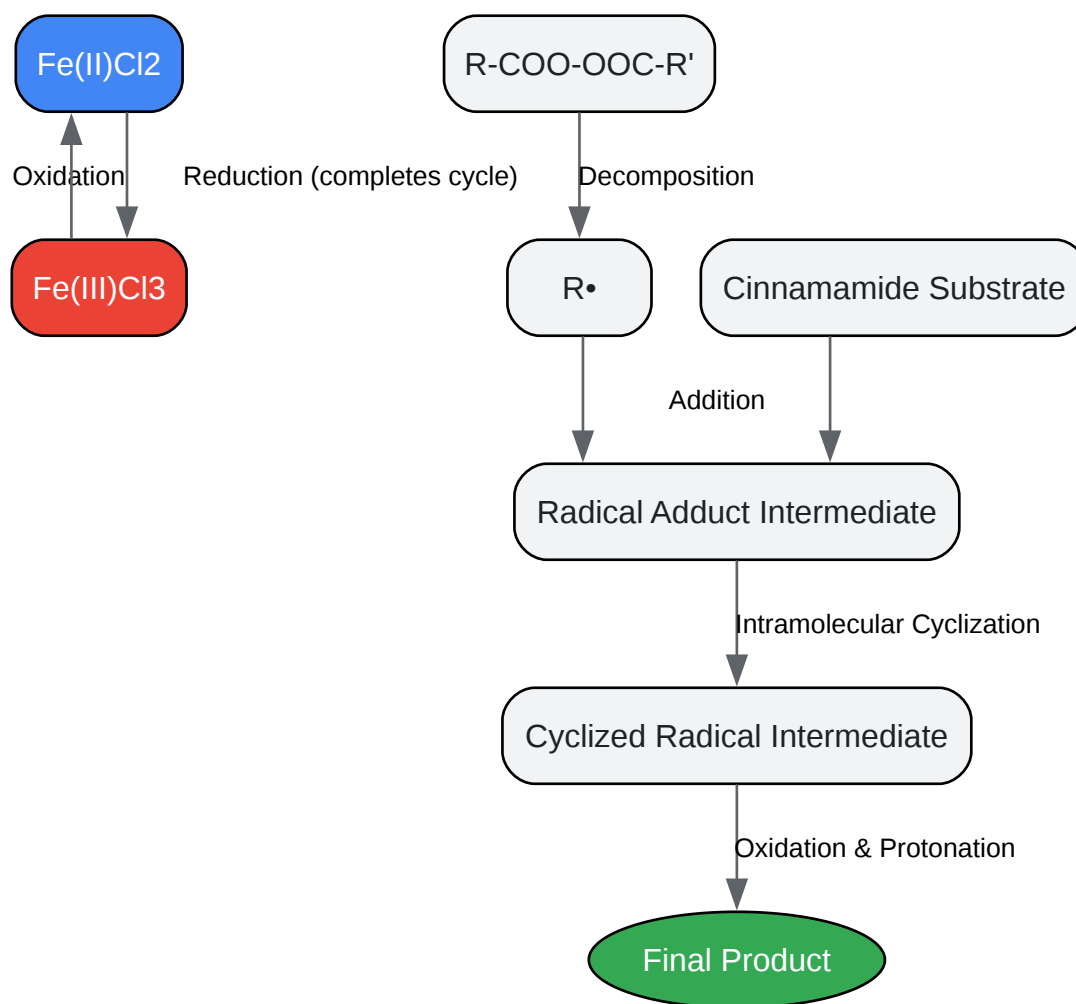
Quantitative Data Summary

Entry	Cinnamamide Derivative	Alkylating Reagent	Product	Yield (%)	Diastereomeric Ratio (dr)
1	N-Phenylcinnamamide	Di-tert-butyl peroxide	3-tert-Butyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one	91	>20:1
2	N-(4-Methoxyphenyl)cinnamamide	Di-tert-butyl peroxide	3-tert-Butyl-1-(4-methoxyphenyl)-4-phenyl-3,4-dihydroquinolin-2(1H)-one	85	>20:1
3	N-Methyl-N-phenylcinnamamide	Lauroyl peroxide	3-Undecyl-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one	78	>20:1
4	N-Phenyl-3-(thiophen-2-yl)acrylamide	Di-tert-butyl peroxide	3-tert-Butyl-4-(thiophen-2-yl)-3,4-dihydroquinolin-2(1H)-one	82	>20:1
5	(E)-N-(1H-indol-1-yl)-3-phenylacrylamide	Di-tert-butyl peroxide	2-(tert-Butyl)-1-phenyl-2,3-dihydropyrrolo[1,2-a]indol-9(1H)-one	75	>20:1

Experimental Protocol: General Procedure for Decarboxylative Radical Cyclization

- **Reaction Setup:** In a sealed tube, combine the cinnamamide (0.2 mmol), the alkylating reagent (perester or peroxide, 0.4 mmol), and **ferrous chloride** tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$, 0.04 mmol, 20 mol%).
- **Solvent Addition:** Add a mixed solvent of 1,2-dichloroethane (DCE) and water (H_2O) in a 10:1 ratio (2.2 mL).
- **Reaction Conditions:** Heat the sealed tube at 100 °C for 12 hours.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Proposed Reaction Pathway



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Caption: Proposed mechanism for FeCl₂-catalyzed radical cyclization.

Application Note 3: Hydroboration of Aryl Alkenes

A ligand-free **ferrous chloride**-catalyzed anti-Markovnikov hydroboration of unactivated aryl alkenes with bis(pinacolato)diboron (B₂pin₂) has been developed. This method provides a highly regioselective route to valuable organoboron compounds under mild conditions and with low catalyst loading.

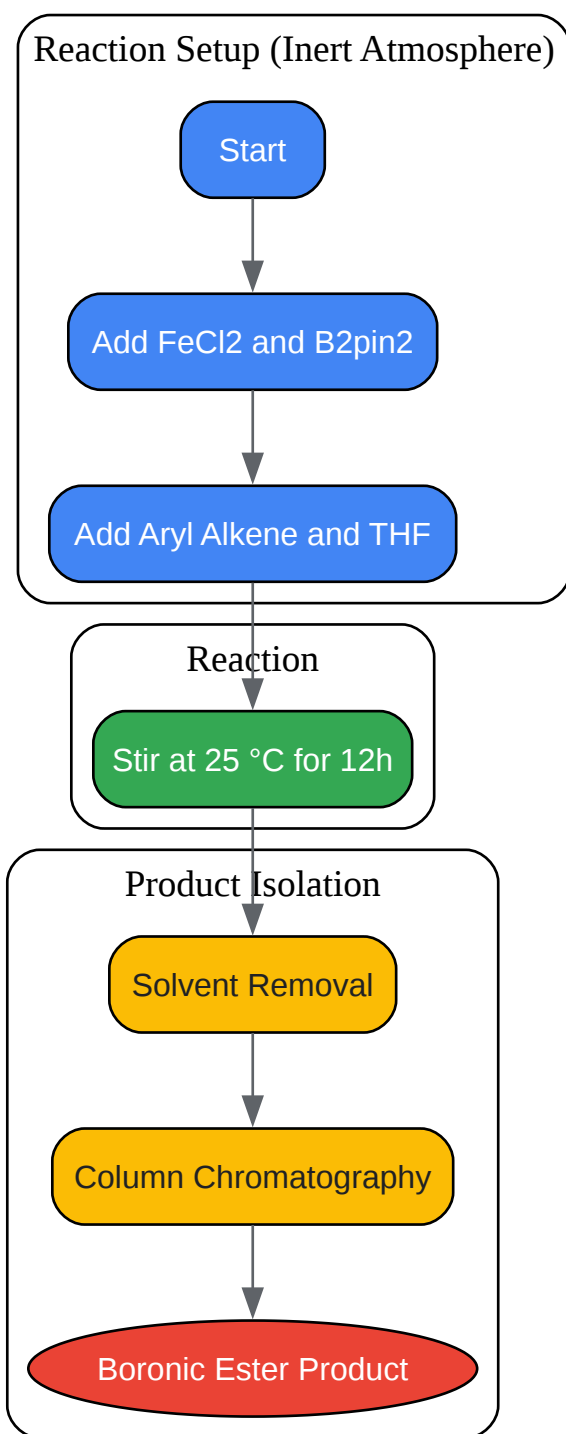
Quantitative Data Summary

Entry	Aryl Alkene	Product	Yield (%)
1	Styrene	2-Phenylethylboronic acid pinacol ester	95
2	4-Methylstyrene	2-(p-Tolyl)ethylboronic acid pinacol ester	92
3	4-Methoxystyrene	2-(4-Methoxyphenyl)ethylboronic acid pinacol ester	88
4	4-Chlorostyrene	2-(4-Chlorophenyl)ethylboronic acid pinacol ester	90
5	1-Vinylnaphthalene	2-(Naphthalen-1-yl)ethylboronic acid pinacol ester	85

Experimental Protocol: General Procedure for Hydroboration

- **Reaction Setup:** To a glovebox-dried Schlenk tube, add **ferrous chloride** (FeCl_2 , 0.025 mmol, 5 mol%) and bis(pinacolato)diboron (B_2pin_2 , 0.55 mmol).
- **Reagent Addition:** Add the aryl alkene (0.5 mmol) and tetrahydrofuran (THF, 1.0 mL) to the tube.
- **Reaction Conditions:** Stir the reaction mixture at room temperature (25 °C) for 12 hours.
- **Work-up:** Remove the solvent under reduced pressure.
- **Purification:** Purify the crude product directly by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to obtain the pure boronic ester product.

Experimental Workflow Diagram



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Caption: Workflow for FeCl₂-catalyzed hydroboration of aryl alkenes.

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References

- 1. [PDF] FeCl₂-catalyzed hydroboration of aryl alkenes with bis(pinacolato)diboron | Semantic Scholar [semanticscholar.org]
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